2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate
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Description
Scientific Research Applications
Structural Analysis
The compound 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, closely related to your compound of interest, was synthesized and analyzed using single crystal X-ray diffraction, confirming its structure through various spectroscopic methods (Ramazani et al., 2011).
Synthetic Methodology
A series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, similar to the compound , were synthesized from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles using methyl thioglycolate. This process represents a convenient route for synthesizing 4-arylsulfonyl-3-carboxamidothiophenes (Stephens et al., 1999).
Catalytic Reactions
In a study involving reactions of thiophene-2-carboxanilides, related to the compound , with chlorosulfonic acid, various derivatives were obtained. These reactions highlight the potential for chemical transformations and synthesis of novel compounds (El-Sayed, 1998).
Dye Synthesis
2-Aminothiophene derivatives, closely related to your compound, were used in the synthesis of azo dyes. These dyes demonstrated good coloration and fastness properties on polyester, indicating potential applications in the textile industry (Sabnis & Rangnekar, 1989).
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10-4-6-11(7-5-10)22(18,19)9-13(15)16-20-14(17)12-3-2-8-21-12/h2-8H,9H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFJMFDZSBLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC(=O)C2=CC=CS2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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